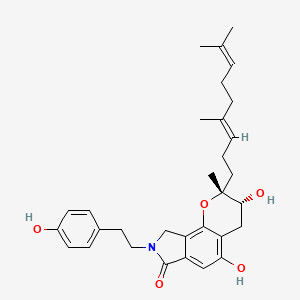
Bassiatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bassiatin is a member of the class of morpholines that is morpholine-2,5-dione substituted by a benzyl, isopropyl and a methyl group at positions 3, 6 and 4 respectively. It is isolated from the culture broth of the fungus Beauveria bassiana and acts as a platelet aggregation inhibitor. It has a role as a metabolite, an antimicrobial agent and a platelet aggregation inhibitor. It is a member of morpholines and a diketone.
Aplicaciones Científicas De Investigación
1. Anticancer Properties
- Breast Cancer Cell Inhibition: Bassiatin, sourced from certain fungi, has shown notable inhibitory effects on MCF-7 breast cancer cell proliferation, particularly through its anti-oestrogenic properties (Meng et al., 2011). It was observed that this compound effectively induces cell cycle arrest and exerts an antioestrogen effect, which may be valuable in ERα-positive breast cancer therapy.
- Comparison with Tamoxifen: Studies have found that this compound is more effective than Tamoxifen, a standard SERM used in hormonotherapy for breast cancer, in terms of its inhibitory impact on breast cancer cells (Özgör & Keskin, 2021).
2. Platelet Aggregation Inhibition
- Blood Clot Prevention: this compound has been identified as a new platelet aggregation inhibitor. It was isolated from Beauveria bassiana and demonstrated significant inhibition of ADP-induced aggregation of rabbit platelets (Kagamizono et al., 1995). This finding suggests potential applications in the treatment and prevention of blood clotting disorders.
3. Apoptosis Induction in Cancer Cells
- Cell Cycle and Apoptosis Regulation: Research on this compound has shown that it activates pathways leading to apoptosis in MCF-7 cells, a type of breast cancer cell, by affecting key regulators like ERK1/2 and Akt (Meng et al., 2012). This indicates its potential as an anti-cancer agent through the modulation of cell survival and death pathways.
4. Cytotoxic Activity
- Marine-Derived Fungus Compounds: this compound has been isolated from marine-derived fungi and shown significant cytotoxic activities against certain human cancer cell lines, suggesting its potential as a natural source for cancer treatment (Huang et al., 2017).
5. Chemical Composition Studies
- Chemical Analysis in Medicinal Plants: Investigations into the chemical composition of plants like Thymelaea lythroides have identified this compound as one of the secondary metabolites, underscoring its presence and role in various plant species (Kabbaj et al., 2013).
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(3S,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |
Clave InChI |
YOKBTBNVNCFOBF-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C |
SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
SMILES canónico |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
Sinónimos |
4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione bassiatin lateritin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)
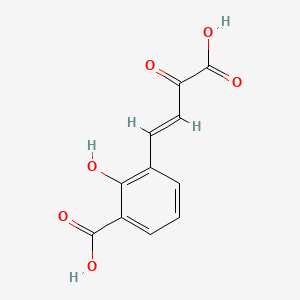
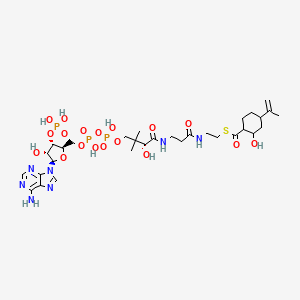
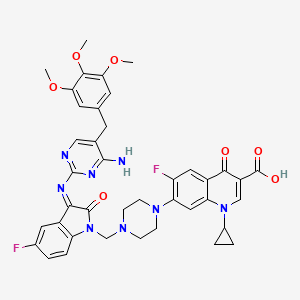
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
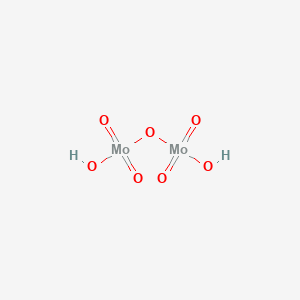
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)

